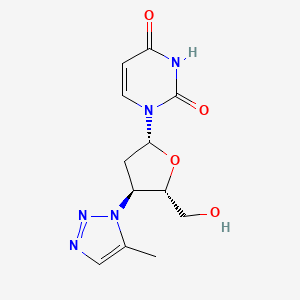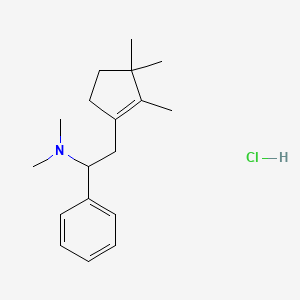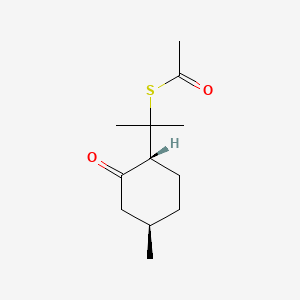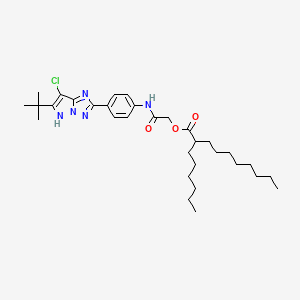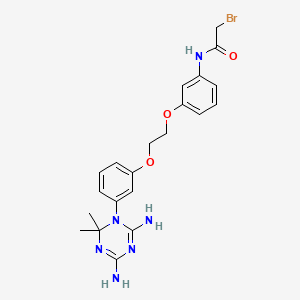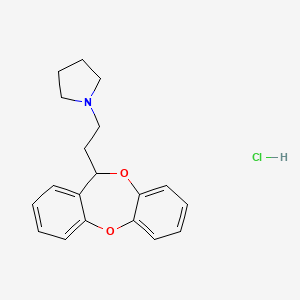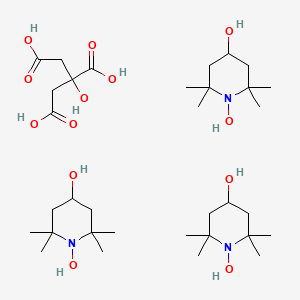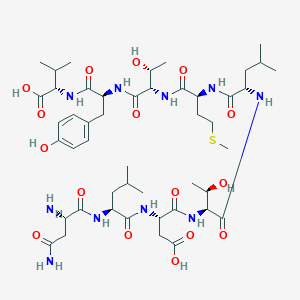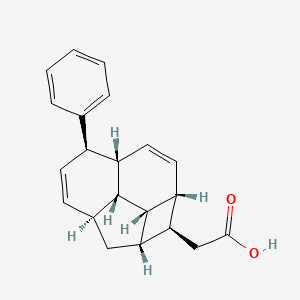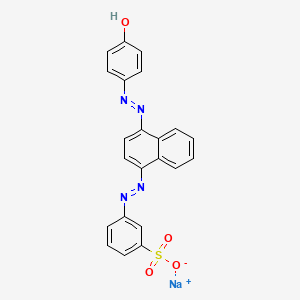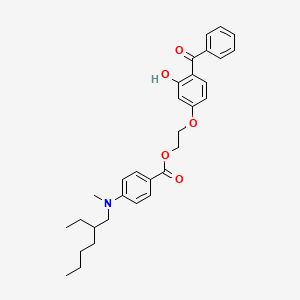
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a p-anisidino group, a propyl chain, and a phenethylpiperazine moiety. The dioxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate typically involves multiple steps. One common method starts with the reaction of p-anisidine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The amine is subsequently reacted with a phenethylpiperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-anisidino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino Triazolopyrimidines: These compounds share structural similarities and are also investigated for their biological activities.
p-Substituted Aniline Derivatives: These compounds exhibit similar reactivity and are used in various chemical reactions.
Uniqueness
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxalate salt form enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds.
Propriétés
Numéro CAS |
91098-42-9 |
|---|---|
Formule moléculaire |
C26H35N3O9 |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
4-methoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid |
InChI |
InChI=1S/C22H31N3O.2C2H2O4/c1-19(23-21-8-10-22(26-2)11-9-21)18-25-16-14-24(15-17-25)13-12-20-6-4-3-5-7-20;2*3-1(4)2(5)6/h3-11,19,23H,12-18H2,1-2H3;2*(H,3,4)(H,5,6) |
Clé InChI |
OQTPVKCOFSLMKK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCN(CC1)CCC2=CC=CC=C2)NC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


